![molecular formula C20H16N2O3S B2938630 (Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 325978-09-4](/img/structure/B2938630.png)
(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They have been found to have potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of readily available amines with other compounds . For example, a general and practical synthesis of naphtho[2,1-d]oxazoles from naphthols and amines has been developed .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in cross-dehydrogenative coupling reactions under visible-light photoredox catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the NMR spectra can provide information about the chemical environment of the atoms in the molecule .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
A study on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant antimicrobial and antiproliferative activities, suggesting potential therapeutic applications in treating microbial infections and cancer (Mansour et al., 2020). Another research focused on the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which exhibited moderate to high activity against breast cancer cell lines, indicating its potential as an anticancer agent (Salahuddin et al., 2014).
Material Science and Luminescence
Research on carboxylate-assisted acylamide metal–organic frameworks (MOFs) highlighted their synthesis, structure, and properties such as thermostability and luminescence, which could be relevant for applications in materials science and sensing technologies (Sun et al., 2012).
Photodynamic Therapy
A study on unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines bearing pyridyloxy substituents explored their potential as cationic photosensitizers for photodynamic therapy of cancer. These complexes exhibited high singlet oxygen quantum yields and adjustable long-wavelength absorption, which could be tailored for specific therapeutic applications (Michelsen et al., 1996).
Molecular Mechanisms and Drug Design
Investigations into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells provided insights into the molecular mechanisms of thiazolides, a novel class of anti-infectious agents, and their potential applications in developing new therapeutic strategies against colon cancer (Brockmann et al., 2014).
Future Directions
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-17-8-7-12-5-3-4-6-16(12)18(17)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWJUXIJUTFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide |
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